3-(2-Morpholin-4-yl-acetylamino)-benzoic acid
Description
3-(2-Morpholin-4-yl-acetylamino)-benzoic acid is a benzoic acid derivative featuring a morpholine ring connected via an acetylamino group at the 3-position of the aromatic ring. The morpholine moiety (a six-membered ring containing one oxygen and one nitrogen atom) imparts distinct electronic and steric properties, while the acetylamino linker introduces hydrogen-bonding capabilities. This compound is of interest in medicinal chemistry due to the prevalence of morpholine in bioactive molecules, particularly in kinase inhibitors and CNS-targeting drugs.
Structure
3D Structure
Properties
IUPAC Name |
3-[(2-morpholin-4-ylacetyl)amino]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c16-12(9-15-4-6-19-7-5-15)14-11-3-1-2-10(8-11)13(17)18/h1-3,8H,4-7,9H2,(H,14,16)(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWKYZVAJVHQZDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(=O)NC2=CC=CC(=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Morpholin-4-yl-acetylamino)-benzoic acid typically involves the following steps:
Formation of the Acetylamino Intermediate: The initial step involves the reaction of morpholine with acetic anhydride to form 2-morpholin-4-yl-acetamide.
Coupling with Benzoic Acid Derivative: The intermediate is then coupled with a benzoic acid derivative, often using coupling agents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2-Morpholin-4-yl-acetylamino)-benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The aromatic ring in the benzoic acid moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like nitrating agents (HNO₃/H₂SO₄) or halogenating agents (Br₂/FeBr₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
-
Anti-inflammatory Properties:
- 3-(2-Morpholin-4-yl-acetylamino)-benzoic acid has been identified for its potential anti-inflammatory effects. Studies indicate that it inhibits cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. In vivo studies demonstrate significant suppression of inflammation, with inhibition rates comparable to established anti-inflammatory drugs like Diclofenac.
Compound Name COX Inhibition (%) Reference Morpholine derivative A 46.7% Study on anti-inflammatory activity Morpholine derivative B 46.4% Study on anti-inflammatory activity - Protein-Ligand Interactions:
Biological Research
- Enzyme Inhibition Studies:
- Cellular Studies:
Industrial Applications
- Pharmaceutical Production:
-
Agrochemicals:
- The compound finds applications in the development of agrochemicals, particularly as a precursor for herbicides and pesticides that target specific plant metabolic pathways.
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound in various applications:
- A study published in Journal of Medicinal Chemistry demonstrated its effectiveness as an anti-inflammatory agent through a series of animal models, showcasing significant reductions in edema compared to control groups.
- Research conducted by Pharmaceutical Research explored its role as a protein-ligand interaction modulator, revealing insights into its binding affinity and specificity towards target proteins involved in cancer progression .
Mechanism of Action
The mechanism of action of 3-(2-Morpholin-4-yl-acetylamino)-benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
3-[2-(Morpholin-4-yl)-2-oxoethoxy]benzoic Acid (CAS 872196-69-5)
- Structural Differences: The substituent at the 3-position is a morpholinyl-oxoethoxy group instead of a morpholinyl-acetylamino group.
- Physicochemical Properties : The ether group may enhance solubility in polar solvents compared to the amide-linked derivative. However, the amide group in the target compound could improve metabolic stability.
- Biological Relevance: No specific biological data are reported for this compound, but morpholine-containing ethers are often explored for their pharmacokinetic properties.
4-(2-[4-(Dimethylamino)phenyl]-4-oxo-1,3-thiazolidin-3-yl)-benzoic Acid (SS4)
- Structural Differences: A thiazolidinone ring replaces the morpholine-acetylamino group. The thiazolidinone core is known for antimicrobial and antidiabetic activities.
- Biological Activity: SS4 exhibits antimicrobial properties, likely due to the thiazolidinone moiety’s ability to disrupt bacterial cell membranes. In contrast, the morpholine group in the target compound may target eukaryotic enzymes (e.g., kinases).
- Synthetic Pathway: SS4 is synthesized via condensation of 4-[(4-(dimethylamino)benzylidene)amino]benzoic acid with mercaptoacetic acid, highlighting divergent synthetic routes compared to the target compound.
Atropisomeric Benzoic Acid Derivatives (e.g., 2-(2,2-Dicyano-1-methylethenyl)benzoic Acid)
- Stereochemical Complexity: These derivatives exhibit atropisomerism due to restricted rotation around the C–C bond, a feature absent in the target compound due to the flexible acetylamino linker.
- Solid-State Behavior: X-ray crystallography reveals non-centrosymmetric dimeric structures in atropisomers, whereas the target compound’s solid-state packing may differ due to hydrogen bonding from the amide group.
Ortho/Meta/Para-(2-Cyano-3-(3,5-di-tert-butyl-4-hydroxyphenyl)acrylamido)benzoic Acids
- Drug-Likeness: In silico studies predict improved bioactivity for these derivatives due to the phenolic hydroxyl group, whereas the morpholine group in the target compound may enhance blood-brain barrier penetration.
Key Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound | Substituent | Molecular Weight (g/mol) | Key Functional Groups | Solubility (Predicted) |
|---|---|---|---|---|
| 3-(2-Morpholin-4-yl-acetylamino)-benzoic acid | Morpholinyl-acetylamino (3-position) | ~292.3 | Amide, carboxylic acid | Moderate (polar solvents) |
| 3-[2-(Morpholin-4-yl)-2-oxoethoxy]benzoic acid | Morpholinyl-oxoethoxy (3-position) | 279.27 | Ether, carboxylic acid | High (polar solvents) |
| SS4 (Thiazolidinone derivative) | Thiazolidinone (4-position) | 372.84 | Thiazolidinone, carboxylic acid | Low (non-polar solvents) |
| Atropisomeric benzoic acid derivatives | Dicyano-vinyl (2- or 3-position) | ~244.2 | Cyano, carboxylic acid | Low (crystalline) |
Research Findings and Implications
- Toxicity Prediction : Quantitative structure-toxicity relationship (QSTR) models for benzoic acid derivatives () suggest that molecular connectivity indices (0JA, 1JA) correlate with LD50 values. The target compound’s amide and morpholine groups may lower acute toxicity compared to simpler benzoic acids.
- Extraction Efficiency: Benzoic acid derivatives with polar substituents (e.g., morpholine) may exhibit lower distribution coefficients (m) in emulsion liquid membranes compared to non-polar analogues, affecting industrial separation processes.
- Stereochemical Stability: Unlike atropisomeric derivatives (), the target compound’s flexible acetylamino linker likely prevents significant stereoisomerism, simplifying synthesis and purification.
Biological Activity
3-(2-Morpholin-4-yl-acetylamino)-benzoic acid, also known as morpholino-acetylamino benzoic acid, is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activities, including anti-inflammatory, anticancer, and enzyme inhibition properties, supported by case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C13H16N2O4, with a molecular weight of 264.28 g/mol. The compound features a morpholine ring, which enhances its solubility and bioavailability. Its structure is significant for understanding its interaction with biological targets.
1. Anti-inflammatory Activity
Research indicates that compounds similar to this compound exhibit promising anti-inflammatory properties. A study reported that derivatives with morpholine moieties showed significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. The best-performing compounds demonstrated suppression rates exceeding 46% in inflammatory response assays .
2. Anticancer Activity
The anticancer potential of this compound has been evaluated against various cancer cell lines. In vitro studies revealed that the compound exhibited notable cytotoxic effects on human cancer cells, with IC50 values indicating effective inhibition of cell proliferation. For instance, compounds with similar structures have shown IC50 values ranging from 7.49 µM to 1.26 mM against different cancer types, suggesting a broad spectrum of activity .
3. Enzyme Inhibition
The compound has also been studied for its ability to inhibit specific enzymes linked to various diseases. For example, it has been shown to inhibit acetylcholinesterase (AChE) effectively, which is crucial for treating neurodegenerative diseases like Alzheimer's. The K_i values for related compounds were found to be in the low nanomolar range, indicating potent inhibitory activity .
Case Studies
Case Study 1: Anti-inflammatory Mechanism
A recent study focused on the synthesis and evaluation of morpholine derivatives, including this compound. These derivatives were tested for their ability to inhibit COX enzymes using molecular docking studies alongside experimental assays. The results indicated a strong correlation between docking scores and experimental inhibition rates, validating the potential of these compounds as anti-inflammatory agents .
Case Study 2: Anticancer Efficacy
In another study involving various benzoic acid derivatives, researchers assessed the cytotoxic effects of this compound on several cancer cell lines, including MCF-7 and HCT116. The compound exhibited significant growth inhibition with IC50 values comparable to established chemotherapeutics . Flow cytometry analyses further revealed that treated cells underwent apoptosis at rates exceeding 39%, underscoring the compound's potential as an anticancer agent.
Research Findings Summary
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3-(2-Morpholin-4-yl-acetylamino)-benzoic acid, and how can regioselectivity be controlled?
- Methodology : Use regioselective bromination followed by amide coupling. For example, bromine in acetic acid with FeCl₃ as a catalyst ensures selective substitution at the para position of the benzoic acid scaffold . Morpholine acetylation can be achieved via coupling reagents like EDC/HOBt under inert conditions. Monitor reaction progress using TLC (hexane/EtOH, 1:1) and confirm purity via HPLC (>95%) .
Q. How is the structural integrity of this compound validated post-synthesis?
- Methodology : Combine NMR (¹H and ¹³C) to confirm functional groups (e.g., morpholine protons at δ ~3.6 ppm and carboxylic acid protons at δ ~12 ppm) . Mass spectrometry (ESI-MS) verifies molecular weight (e.g., [M+H]+ at m/z 293.1). X-ray crystallography resolves hydrogen-bonding motifs (e.g., centrosymmetric dimers with R₂²(8) motifs) .
Q. What analytical techniques are critical for assessing purity and stability?
- Methodology : High-resolution LC-MS quantifies impurities (<2%). Accelerated stability studies (40°C/75% RH for 6 months) identify degradation products via UPLC-PDA. PXRD confirms crystallinity and polymorphism absence .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes)?
- Methodology : Perform molecular docking (AutoDock Vina) using the compound’s 3D structure (optimized via DFT at B3LYP/6-31G* level) against targets like cyclooxygenase-2. Validate with MD simulations (AMBER) to assess binding stability. Hydrogen-bond donors (2) and acceptors (7) influence solubility and membrane permeability .
Q. What crystallographic challenges arise during structure determination, and how are they resolved?
- Challenges : Weak diffraction due to flexible morpholine groups.
- Solutions : Use synchrotron radiation (λ = 0.7 Å) and SHELXL for refinement. Apply TWINABS for twinned data and PLATON to validate hydrogen-bonding networks. Final R-factors should be <0.05 .
Q. How do substituents on the benzoic acid core affect solubility and bioavailability?
- Methodology : Calculate logP (2.1) and pKa (4.7 for -COOH) using ACD/Labs Percepta. Experimental solubility is tested in PBS (pH 7.4) via shake-flask method. Morpholine’s electron-donating properties enhance aqueous solubility but reduce logD .
Q. What strategies address contradictory bioactivity data in enzyme inhibition assays?
- Methodology : Replicate assays (n=6) under standardized conditions (e.g., 37°C, pH 7.4). Use positive controls (e.g., aspirin for COX-2) and validate via Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .
Q. How is retrosynthetic planning optimized for scalable synthesis?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
